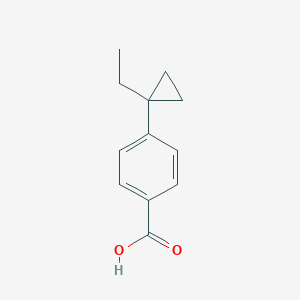

4-(1-Ethylcyclopropyl)benzoic acid

Description

The Significance of the Benzoic Acid Scaffold in Organic Synthesis and Biological Systems

The benzoic acid scaffold is a fundamental building block in the world of organic chemistry. wiley-vch.deuni.lunih.gov Its presence is widespread, from naturally occurring compounds like vanillin (B372448) and gallic acid to a vast array of synthetic molecules with significant biological activities. uni.lunih.gov In medicinal chemistry, the benzoic acid moiety is a well-established pharmacophore found in drugs with diverse therapeutic uses, including diuretics, antihypertensives, and analgesics. nih.gov Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a valuable component for molecular recognition at biological targets. smolecule.com The carboxyl group's acidity and potential for derivatization further enhance its utility as a versatile scaffold in the synthesis of new chemical entities. smolecule.com

Unique Chemical and Electronic Properties of the Cyclopropyl (B3062369) Moiety

The cyclopropane (B1198618) ring, the smallest of the cycloalkanes, possesses unique chemical and electronic properties stemming from its significant ring strain. preprints.org This strain results in the C-C bonds having a higher p-character than typical alkanes, leading to some properties that are analogous to those of a double bond. mdpi.com The cyclopropyl group can act as an electron-donating group, capable of conjugating with adjacent π-systems, which can influence the electronic properties of an attached aromatic ring. preprints.org This electronic nature, combined with its rigid, three-dimensional structure, makes the cyclopropyl group a valuable tool for medicinal chemists seeking to fine-tune the steric and electronic profile of a molecule, often leading to improved metabolic stability and binding affinity. preprints.org

Integration of Cyclopropyl and Benzoic Acid Functionalities in Novel Chemical Entities

The integration of a cyclopropyl group onto a benzoic acid scaffold creates a molecule with a distinct set of properties. The electron-donating nature of the cyclopropyl group can modulate the acidity of the carboxylic acid and influence the reactivity of the aromatic ring. From a structural standpoint, the rigid cyclopropyl unit introduces a specific three-dimensional conformation, which can be crucial for optimizing interactions with biological targets. This combination has been explored in the development of novel compounds for various applications, taking advantage of the synergistic effects of these two important chemical motifs.

Overview of Research Directions for Substituted Benzoic Acids

Research into substituted benzoic acids is a vibrant and ever-expanding field. nih.gov Current investigations span a wide range of applications, from the development of new pharmaceuticals to the creation of advanced materials. In medicinal chemistry, researchers are designing substituted benzoic acids as inhibitors for various enzymes and as agonists or antagonists for receptors implicated in a multitude of diseases. nih.govresearchgate.net Studies are also focused on understanding how different substituents on the benzoic acid ring influence its physicochemical properties, such as acidity and lipophilicity, to optimize drug-like characteristics. Furthermore, the use of substituted benzoic acids as building blocks in the synthesis of more complex molecules remains a key area of research. lookchem.com

Chemical and Physical Properties of 4-(1-Ethylcyclopropyl)benzoic acid

While extensive research on this compound is not widely available in peer-reviewed literature, its basic chemical and physical properties can be compiled from available data sources.

| Property | Value | Source |

| CAS Number | 2138548-41-9 | |

| Molecular Formula | C₁₂H₁₄O₂ | uni.lu |

| Molecular Weight | 190.24 g/mol | |

| Predicted XlogP | 3.4 | uni.lu |

This table is generated based on data from chemical suppliers and databases and may not be experimentally verified.

Research and Applications

Detailed studies focusing specifically on the synthesis, properties, and biological activity of this compound are limited in the public domain. However, the presence of the closely related compound, "Benzoic acid, 4-[3-(1-ethylcyclopropyl)-3-oxo-1-propenyl]-", in patents suggests a potential role for the this compound core as an intermediate or building block. The aforementioned patented compounds are described as being useful as antiviral and insecticidal agents, indicating that the 4-(1-ethylcyclopropyl)benzoyl moiety may contribute to such biological activities.

The general synthetic route to such compounds would likely involve the coupling of a 1-ethylcyclopropyl group to a protected 4-halobenzoic acid derivative, followed by deprotection. The ethylcyclopropane (B72622) moiety itself can be synthesized through various methods known in organic chemistry.

Given the established importance of both the benzoic acid scaffold and the cyclopropyl group in medicinal chemistry, it is plausible that this compound and its derivatives could be of interest in drug discovery programs. The specific substitution pattern may offer a unique combination of steric and electronic properties for interaction with biological targets.

Structure

3D Structure

Properties

IUPAC Name |

4-(1-ethylcyclopropyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-12(7-8-12)10-5-3-9(4-6-10)11(13)14/h3-6H,2,7-8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPJDKDAJXUNHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC1)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138548-41-9 | |

| Record name | 4-(1-ethylcyclopropyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches

Total Synthesis of 4-(1-Ethylcyclopropyl)benzoic acid

The total synthesis of this compound requires a carefully planned retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials. The key challenges in the synthesis are the formation of the sterically hindered 1,1-disubstituted cyclopropane (B1198618) ring and the subsequent introduction or manipulation of the carboxylic acid group on the phenyl ring.

Development of Key Carbon-Carbon Bond Forming Reactions

The construction of the 1-ethylcyclopropyl moiety is a pivotal step in the synthesis. This requires the formation of new carbon-carbon bonds to create the three-membered ring. Several methods can be employed, primarily revolving around cyclopropanation reactions. These reactions involve the addition of a carbene or carbenoid to an alkene. The choice of a specific method often depends on the substrate and the desired stereochemistry.

Strategies for Introducing the 1-Ethylcyclopropyl Moiety

The introduction of the 1-ethylcyclopropyl group onto the benzene (B151609) ring can be achieved through various synthetic strategies. These strategies often involve either pre-forming the cyclopropyl (B3062369) ring and then attaching it to the aromatic precursor or constructing the cyclopropane ring directly on a molecule already containing the benzoic acid precursor.

One approach involves the cyclopropanation of an alkene precursor that is already attached to the aromatic ring. Common methods for cyclopropanation include the Simmons-Smith reaction and the Corey-Chaykovsky reaction. researchgate.netwikipedia.org

Simmons-Smith Reaction: This reaction typically uses a zinc-copper couple and diiodomethane (B129776) to generate a zinc carbenoid, which then reacts with an alkene to form a cyclopropane. wikipedia.org The reaction is known for its stereospecificity, where the configuration of the alkene is retained in the cyclopropane product. wikipedia.org For the synthesis of this compound, a potential precursor would be 4-(1-ethylvinyl)benzoic acid or a protected derivative. The Simmons-Smith reagent would then be used to cyclopropanate the double bond. A modified version of this reaction, known as the Furukawa modification, uses diethylzinc (B1219324) and diiodomethane, which can improve reactivity. wikipedia.org

Corey-Chaykovsky Reaction: This reaction utilizes sulfur ylides, such as dimethylsulfoxonium methylide or dimethylsulfonium methylide, to convert carbonyl compounds to epoxides or α,β-unsaturated carbonyl compounds to cyclopropanes. pku.edu.cnyoutube.com When reacting with α,β-unsaturated ketones, sulfoxonium ylides typically yield cyclopropanes through a 1,4-addition followed by ring closure. mdpi.com Therefore, a suitable precursor for this reaction would be an α,β-unsaturated ketone or ester containing the 4-carboxyphenyl group, which can then be converted to the desired ethylcyclopropyl structure.

An alternative strategy involves constructing the cyclopropane ring from an unsaturated precursor that is already attached to the aromatic ring. This can be achieved through various methods, including the reaction of α,β-unsaturated esters with organometallic reagents. For instance, a Cu-catalyzed conjugate addition of an ethyl Grignard reagent to a cyclopropene (B1174273) derivative bearing a benzoic acid ester could potentially form the desired 1-ethylcyclopropyl moiety.

Functional Group Interconversion Strategies to the Carboxylic Acid

In many synthetic routes, it is more convenient to carry the benzoic acid functionality as a protected group or a precursor group that can be converted to the carboxylic acid in a later step. This is a common strategy in organic synthesis known as functional group interconversion. imperial.ac.ukwikipedia.orgscribd.com

A common and effective method for introducing a carboxylic acid group onto an aromatic ring is through the oxidation of an alkyl side chain. libretexts.org Primary and secondary alkyl groups attached to an aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. imperial.ac.uklibretexts.org For the synthesis of this compound, a precursor such as 1-ethyl-1-(p-tolyl)cyclopropane could be synthesized first. The methyl group on the toluene (B28343) moiety can then be oxidized to a carboxylic acid to yield the final product. This approach is advantageous as the alkyl group is an ortho, para director, facilitating the introduction of substituents at the desired para position before the oxidation step. libretexts.org

Hydrolysis of Nitrile or Ester Precursors

A common and effective method for the synthesis of this compound involves the hydrolysis of its corresponding nitrile or ester precursors. This two-step approach first requires the synthesis of either 4-(1-ethylcyclopropyl)benzonitrile or an alkyl 4-(1-ethylcyclopropyl)benzoate.

The hydrolysis of the nitrile precursor, 4-(1-ethylcyclopropyl)benzonitrile, can be performed under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong mineral acid, such as sulfuric or hydrochloric acid, in an aqueous solution. This process proceeds through an amide intermediate to yield the carboxylic acid. Alternatively, base-catalyzed hydrolysis is achieved by treating the nitrile with a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt and furnish the final benzoic acid derivative. google.comgoogle.com

Similarly, the ester precursor, for instance, methyl 4-(1-ethylcyclopropyl)benzoate, can be converted to the desired acid through saponification. youtube.com This reaction involves heating the ester with a strong base, such as sodium hydroxide, in a mixture of water and an alcohol like methanol (B129727) or ethanol (B145695). youtube.com The resulting carboxylate salt is then acidified to produce this compound. youtube.com The purity of the final product can be enhanced by recrystallization from a suitable solvent. nist.gov

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of catalyst, solvent, and reaction temperature. nih.gov

The synthesis of precursors to this compound, such as those involving cross-coupling reactions, often relies on transition metal catalysts. Palladium-based catalysts are frequently employed for such transformations. nih.gov Catalyst screening involves evaluating various palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligands to identify the most effective combination for the specific reaction. researchgate.net For instance, in the synthesis of benzoic acid derivatives from aryl halides and CO, a MOF-supported palladium catalyst has been shown to be effective. nih.gov The choice of catalyst can significantly impact reaction efficiency and yield, with some catalysts leading to unwanted side reactions like hydrodeiodination. nih.gov In some syntheses of related benzoic acids, iron salts have been used as a cost-effective and less toxic alternative to noble metal catalysts. orgsyn.org

Table 1: Catalyst Screening for Benzoic Acid Synthesis from Aryl Iodides and CO nih.gov

| Entry | Catalyst | Yield (%) |

|---|---|---|

| 1 | Pd(OAc)₂ | Low |

| 2 | Pd(MeCN)₂Cl₂ | Low |

| 3 | Pd/C | 19 |

This table is illustrative and based on findings for related benzoic acid syntheses.

The choice of solvent can significantly influence the solubility of reactants and the reaction rate. researchgate.netresearchgate.net For instance, in the synthesis of benzoic acids, solvents like dimethylformamide (DMF), toluene, and various alcohols have been utilized. researchgate.netgoogle.com The solubility of benzoic acid itself varies across different solvents, being high in ethanol and chloroform, and lower in non-polar solvents like heptane (B126788) and cyclohexane. researchgate.netjbiochemtech.com In some cases, solvent-free conditions can be employed, particularly in reactions conducted at elevated temperatures. nih.gov

Reaction temperature is another critical parameter. Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts. rsc.orgufv.brresearchgate.net For example, in the cobalt-catalyzed oxidation of toluene to benzoic acid, maintaining the temperature between 135 °C and 145 °C was found to reduce the formation of benzyl (B1604629) benzoate, a significant byproduct. ufv.brresearchgate.net Careful control of the temperature profile is therefore essential for achieving optimal results. rsc.org

Synthesis of Structurally Related Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships and the development of new compounds with potentially enhanced properties.

Modification of the Cyclopropyl Ring System

Modifications to the cyclopropyl ring, particularly the substituents attached to it, can lead to a diverse range of analogues.

A key modification involves altering the alkyl group at the 1-position of the cyclopropyl ring. Synthesizing analogues such as 4-(1-methylcyclopropyl)benzoic acid and 4-(1-propylcyclopropyl)benzoic acid allows for the investigation of how the size and nature of this alkyl group influence the compound's properties. bldpharm.comnih.gov

The synthesis of these analogues generally follows similar synthetic routes to the parent compound. For example, the synthesis of 4-(1-methylcyclopropyl)benzoic acid has been reported. bldpharm.combldpharm.commusechem.com The required 1-methylcyclopropyl precursors can be prepared through various methods, including cyclopropanation reactions. google.com Similarly, the synthesis of 4-(1-propylcyclopropyl)benzoic acid would involve the use of propyl-substituted cyclopropane precursors.

Table 2: Examples of Structurally Related Analogues

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 4-(1-Methylcyclopropyl)benzoic acid | 131170-40-6 | C₁₁H₁₂O₂ |

| 4-Cyclopropylbenzoic acid | 55333-72-7 | C₁₀H₁₀O₂ |

Data sourced from bldpharm.comnih.govoakwoodchemical.com

Introduction of Heteroatom-Containing Cyclopropyl Derivatives

The introduction of cyclopropyl rings containing heteroatoms, such as oxygen (oxiranes) or nitrogen (aziridines), represents a significant synthetic strategy for creating analogues of cyclopropyl-substituted benzoic acids. While specific literature detailing the synthesis of this compound analogues with heteroatom-containing cyclopropane rings is scarce, established chemical principles allow for the extrapolation of potential synthetic routes.

Oxiranyl Benzoic Acids: Oxiranes, or epoxides, are three-membered rings containing an oxygen atom. These strained rings are highly reactive towards nucleophiles, making them valuable synthetic intermediates. pw.live A general approach to an oxiranyl benzoic acid could involve the epoxidation of an appropriate alkenyl benzoic acid precursor using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). pw.live Alternatively, a synthetic pathway could involve the reaction of a compound like 4-hydroxybenzoic acid with an epoxide-containing molecule such as epichlorohydrin, leading to the formation of a polymer or other derivatives. ontosight.aiontosight.ai The reaction of oxirane compounds with carboxylic acids, often catalyzed by niobium or ruthenium compounds, can yield hydroxyalkyl esters, which could be further modified. google.com

Aziridinyl Benzoic Acids: Aziridines are the nitrogen-containing analogues of oxiranes and are also useful in synthesis. The synthesis of aziridinyl-substituted benzoic acids could be envisioned through several routes. One potential method involves the cycloaddition of nitrones with alkynes, which can lead to the formation of bicyclic 2-acylaziridines. researchgate.net Another approach could involve the reaction of aziridinyl-containing alcohols with a benzoic acid derivative to form an ester linkage. google.com Furthermore, aziridinyllithium species, generated from sulfinylaziridines, are reactive with various electrophiles and could potentially be used to introduce the aziridine (B145994) moiety to a benzoic acid framework. researchgate.net These methods provide a conceptual basis for creating nitrogen-containing cyclopropyl analogues.

Derivatization of the Benzoic Acid Moiety

The benzoic acid functional group in this compound is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of diverse analogues.

The conversion of this compound to its corresponding esters is a fundamental derivatization. The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is typically used in large excess, or water is removed as it is formed. masterorganicchemistry.comlumenlearning.com This method is applicable to a wide range of primary and secondary alcohols.

Interactive Table: Representative Esterification Reactions

| Alcohol Reactant | Catalyst | Product |

| Methanol | H₂SO₄ | Methyl 4-(1-ethylcyclopropyl)benzoate |

| Ethanol | TsOH | Ethyl 4-(1-ethylcyclopropyl)benzoate |

| 1-Propanol | H₂SO₄ | Propyl 4-(1-ethylcyclopropyl)benzoate |

| Isopropanol | H₂SO₄ | Isopropyl 4-(1-ethylcyclopropyl)benzoate |

| 1-Butanol | Mineral Acid | Butyl 4-(1-ethylcyclopropyl)benzoate |

The synthesis of amides from this compound can be achieved through several reliable methods. These reactions involve coupling the carboxylic acid with a primary or secondary amine.

Use of Coupling Reagents: A common and mild method involves the use of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine to form the amide bond.

Conversion to Acyl Chloride: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-(1-ethylcyclopropyl)benzoyl chloride is then reacted with the desired amine to yield the amide. This is a highly effective, though less atom-economical, two-step process. libretexts.org

Direct Catalytic Amidation: Modern methods focus on the direct coupling of carboxylic acids and amines using catalysts. Boric acid and various borate (B1201080) esters, such as B(OCH₂CF₃)₃, have been shown to be effective catalysts for this transformation, often proceeding under mild conditions with a broad substrate scope. nih.govnih.govresearchgate.net Similarly, catalysts based on zirconium have also been employed.

Interactive Table: Representative Amidation Reactions

| Amine Reactant | Method | Product |

| Ammonia | Acyl Chloride Method | 4-(1-Ethylcyclopropyl)benzamide |

| Methylamine | Coupling Reagent (EDCI) | 4-(1-Ethylcyclopropyl)-N-methylbenzamide |

| Aniline | Boric Acid Catalysis | 4-(1-Ethylcyclopropyl)-N-phenylbenzamide |

| Diethylamine | Acyl Chloride Method | 4-(1-Ethylcyclopropyl)-N,N-diethylbenzamide |

| Benzylamine | B(OCH₂CF₃)₃ Reagent | N-Benzyl-4-(1-ethylcyclopropyl)benzamide |

Electrophilic aromatic substitution on the benzene ring of this compound is governed by the directing effects of the two existing substituents. The carboxylic acid group (-COOH) is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta-position. vedantu.com The 1-ethylcyclopropyl group is an alkyl substituent, which is an electron-donating, activating group that directs to the ortho and para positions.

Since the two groups are para to each other, their directing effects are reinforcing. Both groups direct incoming electrophiles to the two carbons that are ortho to the 1-ethylcyclopropyl group and meta to the carboxylic acid group. This leads to a high degree of regioselectivity in substitution reactions.

Halogenation: Reaction with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) would be expected to yield 3-bromo-4-(1-ethylcyclopropyl)benzoic acid. turito.com

Nitration: Treatment with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at low temperatures introduces a nitro group, yielding 4-(1-ethylcyclopropyl)-3-nitrobenzoic acid. vedantu.comtruman.edu

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄ containing dissolved SO₃) would introduce a sulfonic acid group, resulting in 4-(1-ethylcyclopropyl)-3-sulfobenzoic acid.

Interactive Table: Aromatic Ring Functionalization

| Reaction | Reagents | Major Product |

| Bromination | Br₂ / FeBr₃ | 3-Bromo-4-(1-ethylcyclopropyl)benzoic acid |

| Nitration | HNO₃ / H₂SO₄ | 4-(1-Ethylcyclopropyl)-3-nitrobenzoic acid |

| Sulfonation | Fuming H₂SO₄ (SO₃) | 4-(1-Ethylcyclopropyl)-3-sulfobenzoic acid |

Chiral Synthesis of Enantiomeric Forms (if applicable)

An analysis of the molecular structure of this compound reveals that the compound is achiral. uni.lu Chirality in organic molecules typically arises from the presence of a stereocenter, most commonly a carbon atom bonded to four different substituent groups. In this compound, the quaternary carbon atom within the cyclopropane ring is bonded to an ethyl group, a phenyl group, and two methylene (B1212753) (-CH₂-) groups of the cyclopropane ring itself. Since two of the substituents on this carbon are identical (the two other carbons of the cyclopropane ring), it does not constitute a stereocenter.

Therefore, this compound does not exist as a pair of enantiomers, and the concept of chiral synthesis to resolve or selectively synthesize enantiomeric forms is not applicable to this specific parent compound. While the enantioselective synthesis of various other cyclopropane derivatives is a significant area of chemical research, rsc.orgrsc.orgacs.orgacs.org it is not relevant for the synthesis of the achiral title molecule.

Advanced Spectroscopic and Computational Structural Analysis

Conformational Analysis and Stereochemical Elucidation

The conformational landscape and stereochemistry of 4-(1-Ethylcyclopropyl)benzoic acid are primarily dictated by the rotational freedom around the C-C bond connecting the cyclopropyl (B3062369) and phenyl rings, and the C-C bond of the carboxylic acid group.

While specific NMR data for this compound is not available, the expected ¹H and ¹³C NMR spectra can be predicted based on the analysis of similar compounds like benzoic acid and its derivatives. docbrown.infonih.gov

¹H NMR: The proton of the carboxylic acid group is expected to be highly deshielded, appearing as a broad singlet in the 10-12 ppm region. libretexts.org The aromatic protons on the benzene (B151609) ring would likely appear as two distinct doublets in the aromatic region (around 7-8 ppm) due to the para-substitution pattern. The ethyl and cyclopropyl protons would exhibit complex splitting patterns in the upfield region. 2D NMR techniques such as COSY would be crucial to assign the correlations between the ethyl and cyclopropyl protons. Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the through-space proximity of the ethyl group protons to the aromatic protons, helping to determine the preferred orientation of the cyclopropyl group relative to the phenyl ring.

¹³C NMR: The carbonyl carbon of the carboxylic acid is anticipated to resonate at a significantly deshielded chemical shift, typically in the range of 160-180 ppm. libretexts.org The benzene ring would show four distinct signals due to the para-substitution. docbrown.info The carbon atoms of the ethyl and cyclopropyl groups would appear in the upfield region.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (based on benzoic acid data) docbrown.infolibretexts.org

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (C=O) | 160 - 180 |

| C1 (ipso-carbon attached to COOH) | ~130 |

| C2, C6 (ortho to COOH) | ~130 |

| C3, C5 (meta to COOH) | ~128 |

| C4 (ipso-carbon attached to cyclopropyl) | ~140 |

| Cyclopropyl Carbons | 10 - 30 |

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule. For this compound, the characteristic vibrational modes can be inferred from studies on benzoic acid. docbrown.inforesearchgate.net

O-H Stretching: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer formed through hydrogen bonding. libretexts.org

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid is predicted to appear around 1700-1680 cm⁻¹. docbrown.info

C-O Stretching and O-H Bending: The C-O stretching and in-plane O-H bending vibrations are expected to produce moderate to strong bands in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions.

Aromatic C-H and C=C Stretching: The aromatic C-H stretching vibrations would give rise to weak to medium bands above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene ring would appear in the 1600-1450 cm⁻¹ region. docbrown.info

Cyclopropyl and Ethyl C-H Stretching: The C-H stretching vibrations of the cyclopropyl and ethyl groups are expected below 3000 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and could be used to study the low-frequency modes associated with the torsional and bending motions of the entire molecule. researchgate.net

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While no experimental mass spectrum for this compound is available, predicted data from PubChem suggests a monoisotopic mass of 190.09938 Da. uni.lu

The fragmentation of this compound under electron ionization would likely proceed through several key pathways, analogous to other benzoic acid derivatives:

Loss of H₂O: A common fragmentation for carboxylic acids is the loss of a water molecule.

Loss of COOH: Cleavage of the carboxylic acid group would result in a significant fragment.

Loss of the Ethyl Group: Fragmentation of the ethyl group from the cyclopropyl ring is also a plausible pathway.

Ring Opening of the Cyclopropane (B1198618): The strained cyclopropane ring could undergo ring-opening fragmentation.

Predicted collision cross-section (CCS) values for various adducts of this compound have been calculated, which can be useful in ion mobility-mass spectrometry studies. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for Adducts of this compound uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 191.10666 | 139.8 |

| [M+Na]⁺ | 213.08860 | 149.0 |

Computational Chemistry Approaches to Molecular Structure

Computational chemistry offers a powerful means to investigate the molecular structure, electronic properties, and dynamics of molecules where experimental data is scarce. ugent.be

DFT calculations are a valuable tool for predicting the optimized geometry, electronic structure, and spectroscopic properties of molecules. vjst.vnvjst.vn For this compound, DFT calculations at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)) could provide detailed insights. mdpi.comresearchgate.netbanglajol.info

Molecular Geometry: DFT calculations would predict the bond lengths, bond angles, and dihedral angles of the molecule. It is expected that the benzoic acid moiety would be nearly planar, with the cyclopropyl ring oriented to minimize steric hindrance with the phenyl ring. mdpi.com

Electronic Structure: The calculations would provide information on the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). vjst.vn The HOMO-LUMO gap is a key indicator of the chemical reactivity of the molecule.

Vibrational Frequencies: DFT can be used to calculate the vibrational frequencies, which can then be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. researchgate.netbanglajol.info

Based on studies of benzoic acid, the potential energy surface for the internal rotation of the carboxylic acid group shows that the cis conformer (with respect to the C-C bond) is more stable than the trans conformer. mdpi.com

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in different environments. rsc.orgunimi.it

Conformational Flexibility: MD simulations can explore the conformational space of the molecule by simulating its motion over time. This would reveal the flexibility of the ethyl group and the rotational dynamics of the cyclopropyl and carboxylic acid groups.

Solvation Effects: By performing simulations in a solvent box (e.g., water), the influence of the solvent on the conformation and dynamics of the molecule can be investigated. This is particularly important for understanding the behavior of the carboxylic acid group, which can form hydrogen bonds with water molecules. rsc.org The simulations can provide information on the radial distribution functions around specific atoms, giving insight into the local solvent structure.

For benzoic acid, MD simulations have shown that confinement can significantly impact its collective dynamics and lead to the formation of more organized hydrogen bond networks. rsc.org Similar effects could be expected for this compound in confined environments.

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Coupling Constants, Collision Cross Sections)

The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical analysis, offering insights into molecular structure and properties before or in conjunction with empirical measurements. For this compound, these predictions rely on theoretical models to estimate values for nuclear magnetic resonance (NMR) and ion mobility spectrometry.

Chemical Shifts and Coupling Constants: The prediction of proton (¹H) and carbon-¹³C (¹³C) NMR chemical shifts and coupling constants is typically achieved using quantum mechanical calculations, such as Density Functional Theory (DFT). niscpr.res.in These methods calculate the magnetic shielding around each nucleus, which is then converted into a chemical shift value relative to a standard reference like tetramethylsilane (B1202638) (TMS). rsc.org The process involves optimizing the molecule's geometry and then applying a specific theoretical level and basis set to compute the NMR parameters. ubc.ca For benzoic acid and its derivatives, the chemical shifts of the aromatic protons are influenced by the electronic nature of the substituents. docbrown.info The carboxylic acid group is electron-withdrawing, generally deshielding the aromatic protons, while the alkyl (ethylcyclopropyl) group at the para position is electron-donating, which would have an opposing shielding effect. The precise prediction for this compound would require specific calculations not found in the surveyed literature, but the methodology is well-established. ubc.ca

Collision Cross Section (CCS): The collision cross section is a measure of an ion's size and shape in the gas phase, determined by ion mobility spectrometry. Predicted CCS values can be crucial for identifying compounds in complex mixtures. For this compound, CCS values have been predicted using computational tools like CCSbase. uni.lu These predictions are calculated for different adducts of the molecule, such as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) forms. The predicted CCS values provide a theoretical benchmark that can be compared against experimental data. uni.lu

Below is a table of predicted collision cross section values for various adducts of this compound.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu Data calculated using CCSbase and sourced from PubChemLite.

Quantum Chemical Studies of Aromaticity and Cyclopropyl Strain

Quantum chemical studies provide deep insights into the electronic structure and inherent energetic properties of molecules like this compound, particularly concerning the stability of its aromatic ring and the strain within its cyclopropyl moiety.

Cyclopropyl Strain: The cyclopropane ring is a classic example of a strained cyclic system. marquette.edu This strain, calculated to be about 27.6 kcal/mol for the parent cyclopropane, arises from two main factors: angle strain and torsional strain. masterorganicchemistry.com

Angle Strain (Baeyer Strain): The internal C-C-C bond angles in the cyclopropane ring are constrained to 60°, a significant deviation from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbon atoms. This compression of bond angles leads to orbital overlap that is less effective than in acyclic alkanes, resulting in "bent bonds" and inherent instability. masterorganicchemistry.com

Torsional Strain (Pitzer Strain): In a planar cyclopropane ring, the hydrogen atoms on adjacent carbon atoms are fully eclipsed, creating repulsive steric interactions that further increase the ring's potential energy. masterorganicchemistry.com

Table 2: Compound Names Mentioned in the Article

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of 4-(1-Ethylcyclopropyl)benzoic acid is subject to electrophilic aromatic substitution, with the regiochemical outcome being a consequence of the directing effects of its two substituents.

In electrophilic aromatic substitution (EAS), the substituents on the benzene (B151609) ring determine the position of the incoming electrophile. wikipedia.org The 1-ethylcyclopropyl group, being an alkyl group, is an activating group and an ortho-, para- director. pressbooks.pubaakash.ac.in This is due to its electron-donating inductive effect, which enriches the electron density of the aromatic ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack. aakash.ac.in

Conversely, the carboxylic acid group (-COOH) is a deactivating group and a meta- director. pressbooks.pub Its electron-withdrawing nature, through both inductive and resonance effects, reduces the electron density of the ring, thereby making it less reactive towards electrophiles. libretexts.org The electron density is reduced more at the ortho and para positions, leaving the meta position as the relatively more electron-rich site for substitution.

| Substituent | Type | Directing Effect |

| 1-Ethylcyclopropyl | Activating | Ortho, Para |

| Carboxylic Acid | Deactivating | Meta |

The mechanism of electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. chemistrytalk.org The stability of this intermediate determines the regioselectivity of the reaction. libretexts.org

For this compound, electrophilic attack at the positions ortho to the 1-ethylcyclopropyl group (C3 and C5) leads to a more stable arenium ion. This increased stability is due to the electron-donating inductive effect of the alkyl group, which helps to delocalize the positive charge of the carbocation. libretexts.orglibretexts.org Attack at the meta position relative to the alkyl group would result in a less stable arenium ion. libretexts.org

The reaction proceeds in two main steps:

Formation of the sigma complex: The aromatic π-system attacks the electrophile (E+), disrupting the aromaticity and forming a carbocationic intermediate.

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. chemistrytalk.org

Due to steric hindrance from the 1-ethylcyclopropyl group, substitution at the para position relative to the carboxylic acid (which is the position of the ethylcyclopropyl group itself) is already occupied. Therefore, the primary products of electrophilic aromatic substitution on this compound will be the 3- and 5-substituted derivatives. The ratio of these products can be influenced by the size of the incoming electrophile, with bulkier electrophiles favoring the less sterically hindered position. chemistrytalk.org

Molecular Interactions and Structure Activity Relationships Sar in Biological Contexts

Mechanism-Based Investigations of Molecular Targets

Cyclopropane-containing molecules have been identified as inhibitors of a diverse range of enzymes. The strained three-membered ring can be involved in mechanism-based inactivation or can act as a rigid scaffold to orient other functional groups for optimal binding.

One notable target for cyclopropyl-containing compounds is Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune suppression, particularly in cancer. googleapis.com Strategic incorporation of cyclopropane (B1198618) rings into IDO1 inhibitors has been shown to enhance metabolic stability and potency. googleapis.com For instance, the addition of a methyl group to a cyclopropyl (B3062369) ring in a series of IDO1 inhibitors led to an eight-fold increase in human whole blood potency. googleapis.com While no direct data exists for 4-(1-Ethylcyclopropyl)benzoic acid, its cyclopropyl group suggests potential for similar stabilizing interactions within an enzyme active site.

Another example is the inhibition of nitric oxide synthase by N-cyclopropyl-L-arginine, which acts as a potent reversible inhibitor. nih.gov This highlights the ability of the cyclopropyl group to confer significant inhibitory activity.

Benzoic acid and its derivatives are also known to inhibit various enzymes. nih.gov For example, certain benzoic acid derivatives have shown inhibitory activity against tyrosinase by chelating copper ions in the active site. nih.gov Furthermore, derivatives of 4-aminobenzoic acid have been synthesized and evaluated as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in cardiovascular regulation.

The table below summarizes the inhibitory activities of some cyclopropyl and benzoic acid derivatives against various enzymes.

| Compound Class | Target Enzyme | Activity | Reference |

| Cyclopropyl-containing tetrahydronaphthyridines | IDO1 | Improved potency and metabolic stability | googleapis.com |

| Imidazothiazoles with cyclopropyl substituent | IDO1 | IC50 = 0.2 µM | |

| N-cyclopropyl-L-arginine | Nitric Oxide Synthase | Potent reversible inhibitor (Ki = 7.7 µM) | nih.gov |

| Benzoic acid derivatives | Tyrosinase | Competitive inhibition | nih.gov |

| 4-Benzamidobenzoic acid hydrazide derivatives | Soluble Epoxide Hydrolase (sEH) | Significant in-vitro inhibitory activity |

The benzoic acid moiety is a common feature in molecules that bind to nuclear receptors. For example, arotinoid acid, a synthetic retinoid analog containing a benzoic acid group, is a selective retinoic acid receptor (RAR) agonist. Structure-activity relationship studies on diphenylamine-based retinoids have shown that modifications to the benzoic acid part can lead to the development of retinoid receptor agonists and antagonists.

Additionally, benzoic acid derivatives have been developed as potent antagonists for the Very Late Antigen-4 (VLA-4) receptor, which is involved in inflammatory processes. The binding of these compounds is influenced by the substitution pattern on the benzoic acid ring, highlighting the importance of this scaffold for receptor interaction. Although direct studies on this compound are lacking, its structure suggests it could potentially interact with receptors that recognize benzoic acid-containing ligands.

Benzoic acid derivatives have been investigated for their ability to modulate cellular pathways, including those related to oxidative stress. For example, a study on 4-(1H-triazol-1-yl)benzoic acid hybrids demonstrated their potential as antioxidant agents through various radical scavenging assays. The antioxidant activity was found to be dependent on the nature of the substituents on the benzoic acid core.

Another study on benzoic acid derivatives isolated from the fungus Bjerkandera adusta showed that these compounds could enhance the activity of the proteasome and cathepsins, which are key components of the cellular protein degradation machinery. nih.gov This suggests that benzoic acid derivatives can influence cellular stress responses by modulating protein homeostasis.

It is important to note that without experimental data, any discussion of the DNA interacting potential of this compound remains speculative.

Computational Modeling of Molecular Interactions

Computational methods, particularly molecular docking, are powerful tools for predicting and analyzing the binding of small molecules to biological targets.

Molecular docking studies have been successfully applied to understand the binding of benzoic acid derivatives to various protein targets. For instance, docking studies on benzoic acid derivatives against the main protease of SARS-CoV-2 have been used to predict their binding affinities and interactions with active site residues. farmaciajournal.com These studies have shown that the number and position of hydroxyl groups on the benzoic acid ring can significantly influence the docking score. farmaciajournal.com

In the context of IDO1, molecular docking has been used to guide the design of inhibitors. googleapis.com Docking simulations of cyclopropyl-containing inhibitors have revealed that the cyclopropyl group can occupy a lipophilic pocket in the active site, thereby enhancing binding affinity. googleapis.com

A hypothetical docking study of this compound into an enzyme active site would likely show the carboxylate group forming salt bridges or hydrogen bonds with positively charged or polar residues, while the ethylcyclopropylphenyl moiety would occupy a hydrophobic pocket. The rigidity of the cyclopropyl group would limit the conformational flexibility of the ligand, which can be entropically favorable for binding. The validation of such a docking model would require comparison with experimentally determined binding data, which is currently unavailable for this specific compound.

Molecular Dynamics Simulations of Ligand-Protein Complexes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. frontiersin.orgnih.govnih.gov For a potential drug candidate like this compound, MD simulations of its complex with a target protein would provide invaluable insights into the stability of the binding, the conformational changes in both the ligand and the protein upon binding, and the key interactions that govern the recognition process. frontiersin.orgmdpi.com

QM/MM Approaches for Active Site Analysis

To gain a more profound understanding of the intricate electronic events that occur during ligand-protein binding, a hybrid quantum mechanics/molecular mechanics (QM/MM) approach is often employed. researchgate.netnih.gov This method combines the accuracy of quantum mechanics (QM) for a small, critical region of the system, such as the ligand and the immediate residues in the protein's active site, with the computational efficiency of molecular mechanics (MM) for the rest of the protein and solvent. researchgate.netnih.gov

For this compound, a QM/MM study would be instrumental in elucidating the precise nature of its interactions within a target's active site. biorxiv.org The QM calculations would provide a detailed description of bond breaking and formation, charge transfer, and polarization effects, which are crucial for understanding enzymatic reactions or the strength of non-covalent interactions. nih.gov Although specific QM/MM studies on this compound are not available, the methodology has been successfully applied to numerous protein-ligand complexes to refine binding energies and understand reaction mechanisms. biorxiv.orgfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.trnih.gov These models are then used to predict the activity of new, unsynthesized analogues.

Correlation of Physicochemical Parameters with Biological Activity

The first step in a QSAR study involves correlating various physicochemical parameters of a set of molecules with their measured biological activity. For a hypothetical series of analogues of this compound, these parameters would include properties like lipophilicity (logP), electronic properties (such as Hammett constants), steric parameters (like molar refractivity), and topological indices. nih.govresearchgate.net

The biological activity, often expressed as the concentration required to elicit a certain effect (e.g., IC50 or EC50), is the dependent variable in the resulting mathematical model. While the biological activity of this compound itself is not documented in the searched literature, QSAR studies on other benzoic acid derivatives have shown that parameters like hydrophobicity and electronic properties often play a significant role in their biological effects. nih.gov

Influence of Substituent Effects (Electronic, Steric, Lipophilic) on Molecular Efficacy

The substituents on the benzoic acid ring significantly influence its chemical properties and, consequently, its biological efficacy. libretexts.org Electronic effects, described by parameters like the Hammett substituent constant (σ), quantify the electron-donating or electron-withdrawing nature of a substituent. acs.org For instance, electron-withdrawing groups generally increase the acidity of the benzoic acid. libretexts.org

Steric effects relate to the size and shape of the substituent and can impact how well the molecule fits into a binding site. acs.org Lipophilicity, often quantified by the partition coefficient (logP), describes the molecule's ability to pass through biological membranes. The unique 1-ethylcyclopropyl group at the 4-position of the benzoic acid ring would contribute significantly to its steric and lipophilic profile. A systematic variation of this group and other substituents on the aromatic ring would be necessary to build a robust QSAR model and understand the influence of these effects on the molecule's efficacy.

Development of Predictive Models for Analogues

The ultimate goal of a QSAR study is to develop a predictive model that can accurately forecast the biological activity of novel analogues. researchgate.netnih.gov By establishing a statistically significant correlation between the structural descriptors and the biological activity of a training set of molecules, a mathematical equation is derived. dergipark.org.tr This equation can then be used to predict the activity of new compounds that fall within the chemical space of the training set.

For this compound, a predictive QSAR model would be invaluable for designing more potent or selective analogues. nih.gov The model could guide the selection of new substituents to be synthesized, prioritizing those with the highest predicted activity. While no such model currently exists for this compound due to the lack of primary biological data, the principles of QSAR are well-established and have been successfully applied to numerous classes of compounds, including other benzoic acid derivatives. acs.orgresearchgate.net

Applications As Research Tools and Synthetic Intermediates

Precursors in Complex Molecule Synthesis

Organic building blocks are fundamental molecular units that form the basis for constructing more intricate organic compounds. hilarispublisher.com They are essential in the synthesis of a vast array of molecules, including pharmaceuticals and advanced materials. hilarispublisher.com The development of novel building blocks with unique functionality is a key driver in modern organic chemistry. hilarispublisher.com

4-(1-Ethylcyclopropyl)benzoic acid is recognized as a versatile small molecule scaffold available for pharmaceutical testing and research. While direct applications in approved drugs are not widely documented, its structural motifs are present in molecules of pharmaceutical interest. The development of complex molecules is a primary goal in organic synthesis, and benzoic acid derivatives are essential intermediates in these processes. soton.ac.ukorgsyn.org For instance, derivatives such as 2-Bromo-4-[(1-ethylcyclopropyl)sulfamoyl]benzoic acid are noted as potential starting materials for creating new antibacterial and anticancer agents, highlighting the utility of the ethylcyclopropyl benzoic acid core in medicinal chemistry. smolecule.com The design and synthesis of complex scaffolds often rely on such tailored building blocks to achieve desired biological activity and physicochemical properties. soton.ac.uk

| Derivative/Related Compound | Potential Therapeutic Area | Source |

| 2-Bromo-4-[(1-ethylcyclopropyl)sulfamoyl]benzoic acid | Antibacterial, Anticancer | smolecule.com |

| General Benzoic Acid Derivatives | Various Complex Skeletons | orgsyn.org |

This table summarizes potential applications based on derivatives of this compound.

The synthesis of functional materials is heavily reliant on the design of specialized organic building blocks. hilarispublisher.com Benzoic acid derivatives are frequently employed in the creation of advanced materials like metal-organic frameworks (MOFs) due to their ability to act as ligands that coordinate with metal ions. nih.gov For example, 2,4-bis-(triazol-1-yl)benzoic acid has been used to synthesize novel complexes with significant optical properties for sensor applications. nih.gov The ethylcyclopropyl group in this compound introduces a three-dimensional, rigid component that can be exploited to control the architecture and properties of resulting materials. This makes it a candidate for developing materials with specific structural and functional attributes.

Utilization in Materials Science Research

In materials science, the properties of bulk materials are dictated by the molecular structure of their constituent components. The incorporation of unique building blocks like this compound can lead to novel material properties.

Benzoic acid and its derivatives have been shown to act as effective organocatalysts for polymerization reactions. rsc.org Specifically, benzoic acid can catalyze the ring-opening polymerization of monomers like L-lactide and ε-caprolactone to produce biodegradable polyesters under solvent-free conditions. rsc.org This process is believed to involve a bifunctional mechanism where the catalyst activates both the monomer and the propagating chain end. rsc.org This suggests that this compound could potentially be utilized in a similar catalytic capacity or be incorporated as a monomer or modifying agent into polymer chains to tailor properties such as thermal stability and mechanical strength. Polymer gels, which are three-dimensional cross-linked polymer networks, are another area where such monomers could find use, potentially influencing the swelling behavior and mechanical properties of the gel. nih.gov

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. nih.gov The molecular shape is a critical factor in the formation of liquid crystalline phases. semanticscholar.org Benzoic acid derivatives are a well-studied class of compounds in liquid crystal research. nih.gov By modifying the substituent at the 4-position of the benzoic acid, researchers can induce and control liquid crystalline behavior. nih.govnih.gov For example, 4-n-alkanoyloxy benzoic acids and 4-(Decyloxy)benzoic acid are known to form liquid crystal phases. nih.govnih.gov The ability of these molecules to form ordered structures is often facilitated by hydrogen bonding between the benzoic acid groups. nih.gov Although specific studies on the liquid crystal properties of this compound are not available, its rigid core structure, comprised of the phenyl and cyclopropyl (B3062369) rings, suggests it could be a candidate for designing new liquid crystalline materials. The introduction of the non-planar ethylcyclopropyl group could lead to unique packing arrangements and phase behaviors compared to more traditional linear substituents.

Environmental and Degradation Studies

While specific environmental fate studies for this compound are limited, the behavior of the parent compound, benzoic acid, provides significant insight into its likely environmental impact and degradation pathways. Benzoic acid is a naturally occurring compound found in the environment and is produced by various organisms. nih.govresearchgate.net

It is used as a preservative and pesticide and is known to be highly soluble in water and non-volatile. herts.ac.uk Studies on benzoic acid indicate that it is generally not persistent in soil and is not expected to leach into groundwater. herts.ac.uk The primary mechanism for its removal from the environment is microbial biodegradation. nih.gov

Research has shown that bacteria, such as those from the Pseudomonas genus, can efficiently degrade benzoic acid, using it as a sole source of carbon. nih.govnih.gov The degradation typically proceeds via an ortho-pathway, breaking down the aromatic ring into intermediates like catechol. nih.gov The degradation products are found to be essentially non-toxic, as demonstrated by their effect on lettuce seed germination. nih.govnih.gov

| Parameter | Condition | Degradation Rate of Benzoic Acid | Source |

| Concentration | 800 mg L⁻¹ | > 97.0% in 24-48 hours | nih.govnih.gov |

| 1000 mg L⁻¹ | 31.1% in 48 hours | nih.gov | |

| pH | 7.0 | > 94.7% | nih.gov |

| 5.0 - 9.0 | > 80.0% | nih.gov | |

| Temperature | 30°C | > 94.3% | nih.gov |

| 20°C or 40°C | < 10.0% | nih.gov |

This table presents research findings on the biodegradation of the parent compound, benzoic acid, by Pseudomonas sp. SCB32, indicating the likely environmental behavior of its derivatives.

Photocatalytic Decomposition of Benzoic Acid Analogues

The efficiency of photocatalytic degradation is significantly influenced by the chemical structure of the benzoic acid derivative. benthamdirect.com The nature and position of substituent groups on the benzene (B151609) ring play a crucial role. Studies have shown that the presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) affects the degradation kinetics. benthamdirect.comacs.org For instance, in the photocatalytic degradation of tartrazine (B75150) using a benzoic acid/TiO₂ system, para-substituted benzoic acids with EDGs like a methoxy (B1213986) or methyl group showed a better synergistic effect with TiO₂ than those with EWGs like a chloro or nitro group. acs.org Benzoic acid itself can act as an electron donor, reacting with photogenerated holes to reduce the recombination rate of electron-hole pairs, thereby enhancing degradation efficiency. nih.govacs.org

The degradation of benzoic acid on platinized TiO₂ has been shown to proceed through the formation of intermediates like salicylic (B10762653) acid and phenol (B47542) before eventual mineralization to CO₂. dtic.mil The degradation kinetics of various substituted benzoic acids are found to be dependent on the directory nature of the substituent groups, which can be analyzed by the Hammett constant (σ). benthamdirect.com Given that the 1-ethylcyclopropyl group's electronic properties would influence the electron density of the aromatic ring, it is expected to affect the rate and pathway of photocatalytic decomposition.

Table 1: Comparison of Degradation Efficiency of Substituted Benzoic Acids in a Photocatalytic System

| Compound | Substituent Group (at para-position) | Degradation Efficiency after 60 mins (%) |

| 4-Methoxybenzoic acid | Methoxy (EDG) | ~98.5 |

| 4-Methylbenzoic acid | Methyl (EDG) | ~95.1 |

| 4-Chlorobenzoic acid | Chloro (EWG) | ~93.1 |

| Benzoic acid | Hydrogen | ~82.6 |

| 4-Nitrobenzoic acid | Nitro (EWG) | ~77.2 |

| Data derived from the photocatalytic degradation of Tartrazine in the presence of various benzoic acids and TiO₂. nih.govacs.org |

Bioremediation Potential of Related Compounds

Direct evidence for the bioremediation of this compound is not present in the available research. However, the microbial degradation of a wide array of substituted benzoic acids has been well-documented, offering insights into its potential biodegradability. iisc.ac.in Microorganisms, particularly from soil and wastewater environments, have demonstrated the ability to utilize various benzoic acid derivatives as their sole source of carbon and energy. iisc.ac.inoup.com

The metabolic pathways for degradation typically involve enzymes like dioxygenases and monooxygenases, which catalyze the initial attack on the aromatic ring. iisc.ac.iniisc.ac.in A common strategy is the hydroxylation of the benzene ring to form key intermediates like catechol, protocatechuic acid, or gentisic acid, which are then further metabolized via ring cleavage. oup.comnih.gov

The success of bioremediation depends on the ability of microbial enzymes to recognize and act upon the specific substituent. For example, various species of Pseudomonas, Streptomyces, and Brevibacterium have been shown to degrade chloro-, methyl-, and hydroxy-substituted benzoic acids. nih.govnih.govjbarbiomed.com A Micrococcus species was found to utilize eight different substituted benzoic acids, degrading them through catechol, protocatechuate, and gentisate pathways. oup.com The degradation pathways are highly specific; for instance, Streptomyces species convert p-hydroxybenzoic acid to protocatechuic acid, while m-hydroxybenzoic acid is converted to gentisic acid. nih.gov

The presence of the 1-ethylcyclopropyl group on the benzoic acid molecule represents a xenobiotic feature that might pose a challenge to existing microbial enzymatic systems. The biodegradability would depend on whether microbial populations can adapt and evolve enzymes capable of transforming this specific structure. Adaptation of microbial strains to a particular compound can significantly enhance the degradation rate, as seen in the case of Brevibacterium spp. with 3,4-dichlorobenzoic acid. jbarbiomed.com

Table 2: Microbial Degradation of Various Substituted Benzoic Acids

| Microorganism | Substituted Benzoic Acid | Key Intermediate(s) | Reference |

| Pseudomonas sp. B13 FR1 SN45P | 3-Chlorobenzoic acid, 4-Chlorobenzoic acid, 4-Methylbenzoic acid | Mineralized completely | nih.gov |

| Streptomyces species | p-Hydroxybenzoic acid, Vanillic acid, Veratric acid | Protocatechuic acid | nih.gov |

| Streptomyces species | m-Hydroxybenzoic acid | Gentisic acid | nih.gov |

| Micrococcus species | Benzoic acid, Anthranilic acid | Catechol | oup.com |

| Micrococcus species | p-Hydroxybenzoic acid | Protocatechuic acid | oup.com |

| Brevibacterium spp. | 3,4-Dichlorobenzoic acid | Not specified | jbarbiomed.com |

Advanced Analytical Method Development for Research Applications

Chromatographic Separation Techniques

Chromatographic techniques are paramount for the separation and quantification of 4-(1-Ethylcyclopropyl)benzoic acid from intricate mixtures. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal methods employed, each offering distinct advantages for the analysis of this compound.

Development and Optimization of HPLC-UV/MS Methods for Quantitative Analysis in Complex Matrices

High-performance liquid chromatography coupled with ultraviolet (UV) and mass spectrometry (MS) detectors is a powerful tool for the selective and sensitive quantification of this compound. The development of a reliable HPLC-UV/MS method involves the careful optimization of several parameters to achieve optimal separation and detection.

The presence of the benzoic acid moiety makes reversed-phase HPLC a suitable approach. nih.govvu.edu.au A C18 column is often the stationary phase of choice for the separation of aromatic carboxylic acids. The mobile phase typically consists of a mixture of an aqueous component, often with a pH modifier like formic or acetic acid to suppress the ionization of the carboxylic acid group and improve peak shape, and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govvu.edu.au Gradient elution is frequently employed to ensure the efficient elution of the target analyte while separating it from matrix components.

UV detection is facilitated by the chromophoric nature of the benzene (B151609) ring in the molecule. The maximum absorbance (λmax) is expected in the UV region, allowing for straightforward quantification based on a calibration curve. longdom.orgmrclab.com For enhanced selectivity and confirmation of identity, especially in complex matrices like biological fluids, mass spectrometry is indispensable. nih.gov Electrospray ionization (ESI) in negative ion mode is particularly effective for carboxylic acids, yielding a prominent ion corresponding to the deprotonated molecule [M-H]⁻. researchgate.net

Table 1: Hypothesized HPLC-UV/MS Parameters for this compound Analysis

| Parameter | Value |

| HPLC System | |

| Column | C18, 2.1 x 100 mm, 2.6 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 95% B over 5 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| UV Detector | |

| Wavelength (λmax) | ~235 nm |

| MS Detector (ESI) | |

| Ionization Mode | Negative |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Desolvation Temp. | 350 °C |

| m/z Monitored | 189.1 ([M-H]⁻) |

| Expected Retention Time | ~3.8 min |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry offers high chromatographic resolution and is a powerful tool for the analysis of volatile and semi-volatile compounds. However, due to the low volatility of carboxylic acids, derivatization is a mandatory step to convert this compound into a more volatile form suitable for GC analysis. researchgate.net Common derivatization techniques include esterification to form, for instance, a methyl or ethyl ester.

Following derivatization, the resulting ester can be readily analyzed by GC-MS. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns. The fragmentation would likely involve cleavage of the ethyl group from the cyclopropane (B1198618) ring and fragmentation of the ester group, providing structural confirmation. researchgate.net The cyclopropyl (B3062369) group may also lead to specific fragmentation pathways. nih.gov

Table 2: Postulated GC-MS Parameters for the Methyl Ester of this compound

| Parameter | Value |

| GC System | |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |

| MS Detector (EI) | |

| Ion Source Temp. | 230 °C |

| Electron Energy | 70 eV |

| Expected Fragmentation (m/z) | |

| Molecular Ion [M]⁺ | 204.1 |

| [M-OCH₃]⁺ | 173.1 |

| [M-COOCH₃]⁺ | 145.1 |

| [C₆H₄COOCH₃]⁺ | 135.1 |

Chiral Separation Techniques for Enantiomeric Purity (if applicable)

The structure of this compound does not possess a stereocenter, meaning it is an achiral molecule and does not exist as enantiomers. Therefore, chiral separation techniques are not applicable for the analysis of its enantiomeric purity. Chiral separation methods, such as using chiral stationary phases in HPLC or cyclodextrin (B1172386) additives in capillary electrophoresis, are employed for molecules that can exist as non-superimposable mirror images. nih.govnih.gov

Spectroscopic Quantification Methods

Spectroscopic methods provide a direct and often rapid means for the quantification of this compound, as well as for monitoring its formation during chemical synthesis.

Advanced NMR Techniques for Reaction Monitoring and Product Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for real-time reaction monitoring and the absolute quantification of reaction products without the need for a calibration curve (quantitative NMR or qNMR). rsc.orgresearchgate.netoup.comacs.org The synthesis of this compound can be monitored by acquiring ¹H NMR spectra at various time points. The disappearance of signals corresponding to the starting materials and the appearance of new signals corresponding to the product can be tracked.

For quantification, a known amount of an internal standard with a resonance that does not overlap with the analyte signals is added to the sample. oup.com The concentration of this compound can then be determined by comparing the integral of one of its characteristic proton signals (e.g., the aromatic protons) to the integral of a known proton signal from the internal standard. researchgate.net Key proton signals for this molecule would include the aromatic protons on the benzene ring, the ethyl group protons, and the protons of the cyclopropyl ring.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons | ~7.95-8.05 | d | 2H |

| Aromatic Protons | ~7.35-7.45 | d | 2H |

| Ethyl CH₂ | ~1.60 | q | 2H |

| Ethyl CH₃ | ~0.90 | t | 3H |

| Cyclopropyl CH₂ | ~1.10-1.20 | m | 2H |

| Cyclopropyl CH₂ | ~0.80-0.90 | m | 2H |

Method Validation and Quality Assurance in Research Settings

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. npra.gov.my For research applications, this ensures that the measurements of this compound are dependable. The validation process encompasses several key performance characteristics. longdom.org

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. npra.gov.my Selectivity refers to the ability to differentiate and quantify the analyte from other substances in the sample.

In a typical research scenario employing reverse-phase HPLC (RP-HPLC), specificity for this compound would be established by demonstrating that there is no interference from the sample matrix (e.g., placebo, biological fluids) or known related substances at the retention time of the analyte peak. longdom.orgnpra.gov.my This is often achieved by injecting a blank matrix and a matrix spiked with potential impurities and comparing the chromatograms to that of a pure standard of this compound. longdom.org The peak for this compound should be well-resolved from any others, often confirmed using a photodiode array (PDA) detector to assess peak purity. For instance, methods developed for other benzoic acids confirm the absence of co-elution by spiking samples with known impurities and demonstrating baseline separation. longdom.org

Linearity The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For the quantification of this compound, a series of standard solutions of varying concentrations would be analyzed. The response (e.g., peak area in HPLC) is then plotted against the concentration, and a linear regression is performed. A high correlation coefficient (r²) is indicative of good linearity. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ) The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govmdpi.com These are crucial parameters for analyzing trace levels of this compound. They are typically determined based on the signal-to-noise ratio (S/N) of the analytical response or the standard deviation of the response and the slope of the calibration curve. researchgate.netnih.gov

Based on data for analogous benzoic acid derivatives analyzed by HPLC-UV, the expected performance characteristics for a method analyzing this compound are summarized below. longdom.orgresearchgate.netresearchgate.net

Table 1: Projected Linearity, LOD, and LOQ Data for this compound Analysis

| Parameter | Expected Value | Common Acceptance Criteria |

|---|---|---|

| Linearity Range | 1 - 200 µg/mL | Dependent on application |

| Correlation Coefficient (r²) | > 0.999 | r² ≥ 0.998 |

| Limit of Detection (LOD) | ~0.4 µg/mL | S/N ratio ≥ 3:1 |

| Limit of Quantitation (LOQ) | ~1.2 µg/mL | S/N ratio ≥ 10:1 |

Precision The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Assesses variations within the same laboratory, but on different days, with different analysts, or on different equipment.

Accuracy Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. ekb.eg It is often determined through recovery studies by spiking a blank matrix with a known concentration of this compound and calculating the percentage of the analyte recovered. ekb.eg

The following table outlines the typical acceptance criteria and expected results for precision and accuracy assessments for a quantitative HPLC method.

Table 2: Projected Precision and Accuracy Data for this compound Analysis

| Parameter | Level | Expected %RSD / Recovery | Acceptance Criteria |

|---|---|---|---|

| Precision (Repeatability) | Intra-day | < 2.0% | %RSD ≤ 2.0% |

| Precision (Intermediate) | Inter-day | < 3.0% | %RSD ≤ 3.0% |

| Accuracy | 3 concentration levels | 98.0% - 102.0% | 98.0% - 102.0% Recovery |

For example, studies on similar compounds demonstrate that %RSD values for intra- and inter-day precision are consistently below 2%. longdom.org Accuracy, determined via spike recovery, typically falls within the 98-102% range for many validated methods. mdpi.com

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. mdpi.com For an HPLC method for this compound, robustness would be evaluated by intentionally varying critical parameters and observing the effect on the results, particularly the peak area and retention time.

Typical parameters to be varied include:

Mobile phase composition (e.g., ±2% change in organic solvent ratio)

Mobile phase pH (e.g., ±0.2 units)

Column temperature (e.g., ±5 °C)

Flow rate (e.g., ±0.1 mL/min)

Wavelength of detection (e.g., ±2 nm)

The system suitability parameters, such as peak resolution, tailing factor, and %RSD of replicate injections, are monitored under these varied conditions. A method is considered robust if these parameters remain within the predefined acceptance criteria. longdom.org

Table 3: Example of a Robustness Study Design for this compound Analysis

| Parameter Varied | Variation | Monitored Outcome | Expected Result |

|---|---|---|---|

| Flow Rate | 0.9 mL/min & 1.1 mL/min (Nominal 1.0) | %RSD of analyte peak area | < 2.0% |

| Column Temperature | 30 °C & 40 °C (Nominal 35) | Retention time, Resolution | Within system suitability limits |

| Mobile Phase Organic Content | ± 2% | Retention time, Resolution | Within system suitability limits |

Q & A

Q. What are the standard methods for synthesizing 4-(1-Ethylcyclopropyl)benzoic acid, and how can reaction conditions be optimized?

Synthesis typically involves multi-step organic reactions, such as Friedel-Crafts alkylation or cyclopropanation strategies. For example, introducing the ethylcyclopropyl group to a benzoic acid precursor may require palladium-catalyzed cross-coupling or cyclopropane ring formation via Simmons-Smith reactions. Reaction optimization should focus on catalysts (e.g., AlCl₃ for Friedel-Crafts), temperature control (e.g., low temperatures to minimize side reactions), and solvent selection (e.g., dichloromethane for stability). Purification often involves column chromatography or recrystallization .